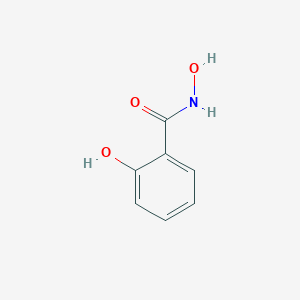

水杨酰羟肟酸

概述

描述

Salicylhydroxamic acid (SHA) is a compound that has been studied for its various biological activities and interactions with enzymes and metals. It is known for its role as an inhibitor of certain enzymes, such as myeloperoxidase (MPO) and peroxidases from different sources, including human and Arthromyces ramosus . SHA has also been investigated for its potential antitubercular properties, suggesting that it could combine the curative properties of salicylic acid derivatives with those of amino compounds . Furthermore, SHA's ability to form complexes with metals like palladium and platinum has been explored, revealing insights into its coordination chemistry and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of SHA and its derivatives, as well as their metal complexes, has been a subject of interest. While attempts to synthesize certain platinum(II) complexes with SHA were unsuccessful, palladium(II) complexes were readily synthesized, and their structures were determined through crystallography and NMR investigations . Additionally, the acetylation of SHA to form O-acetylsalicylhydroxamic acid has been reported, leading to the synthesis of metal complexes with unique coordination modes .

Molecular Structure Analysis

The molecular structure of SHA has been elucidated through various techniques, including X-ray crystallography and computational studies. The X-ray crystal structures of SHA bound to MPO and ARP provide detailed information on the inhibitor's binding mode, which involves hydrogen bonding and hydrophobic interactions but does not include coordination to the heme iron . Computational studies have further supported these findings and have explored the stability of different conformers and binding modes of SHA .

Chemical Reactions Analysis

SHA's reactivity has been studied in the context of its inhibitory effects on enzymes and its role in the formation of metal complexes. It has been found to act as a potent inhibitor for peroxidase enzymes, yet it can also reduce compounds I and II of peroxidases, indicating a complex interaction with these enzymes . The binding of SHA to metal ions has been shown to depend on the metal and the ligand's binding mode, with some complexes exhibiting unexpected stability and coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of SHA have been investigated through spectroscopic methods and computational studies. The acid-base behavior and self-aggregation of SHA have been characterized by UV and NMR spectroscopy, revealing the formation of dimers and tetramers stabilized by hydrogen bonds and pi-pi interactions . The IR absorption spectrum of SHA in an argon matrix has been recorded, and its photochemical degradation has been studied, identifying the main photolysis products in different environments .

科学研究应用

矿物加工中的浮选剂

SHA广泛用作某些矿物浮选中的选择性捕收剂。 它在钨和钼矿石分离方面显示出有效性 。该化合物选择性地与特定矿物结合的能力,可以有效地从其矿石中提取这些宝贵的资源。

废水处理

该化合物在处理矿物加工废水中起着重要作用。 研究表明,臭氧和生物曝气滤池 (O3-BAF) 的组合工艺可以有效地从浮选废水中去除 SHA 。这对防止因残留加工试剂的生物降解性差而造成的环境破坏至关重要。

金属配合物的合成

SHA在各种金属配合物的合成中用作配体,包括Fe (III)、Cu (II)、Ni (II) 和Zn (II) 的配合物 。这些配合物在催化、材料科学以及作为生物系统模型方面具有潜在的应用。

色谱应用

在色谱中,使用SHA衍生的苯硼酸基生物偶联物。 这些生物偶联物可以用于生物分子的选择性分离和分析,这对生物化学研究和诊断至关重要 。

稀土元素浮选

SHA在氟碳铈矿的浮选中特别有效,氟碳铈矿是稀土元素 (REE) 的主要来源 。该化合物与REE的相互作用增强了分离过程,这对生产各种先进材料和技术至关重要。

降解途径分析

研究已经概述了SHA在水溶液中的降解途径,该途径经过几个阶段,最终导致二氧化碳和水 。了解此途径对于环境监测和降解分析方法的开发至关重要。

作用机制

- Urease is responsible for hydrolyzing urea into ammonia and carbon dioxide. By inhibiting urease, SHA disrupts bacterial metabolism through competitive inhibition .

- As a result, urea hydrolysis is blocked, leading to reduced ammonia production and impaired bacterial growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

Salicylhydroxamic acid is classified as having acute toxicity, both through inhalation and dermal contact . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

属性

IUPAC Name |

N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROZNQEVUILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075365 | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylhydroxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

89-73-6 | |

| Record name | Salicylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

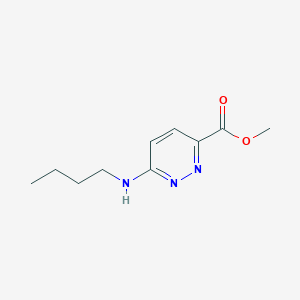

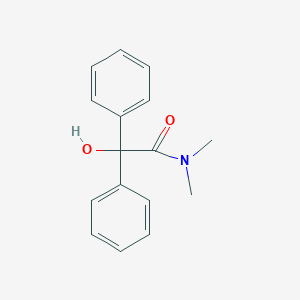

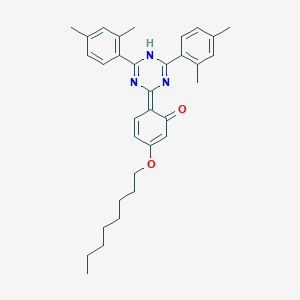

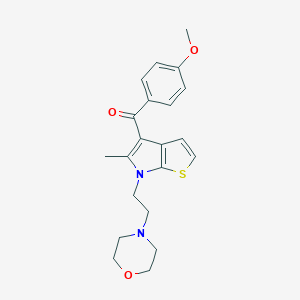

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

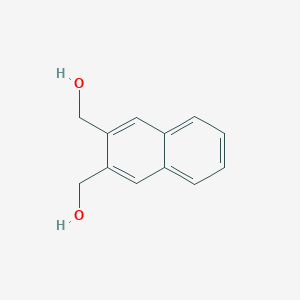

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)